Ethyl phenyl(phenylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl phenyl(phenylsulfanyl)acetate is an organic compound with the molecular formula C16H16O2S. It is an ester, characterized by the presence of an ethyl group, a phenyl group, and a phenylsulfanyl group attached to an acetate moiety. Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phenyl(phenylsulfanyl)acetate can be synthesized through the esterification of phenyl(phenylsulfanyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Common methods include the use of acid chlorides or anhydrides in the presence of alcohols to form esters .
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl(phenylsulfanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form phenyl(phenylsulfanyl)acetic acid and ethanol under acidic or basic conditions.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phenyl(phenylsulfanyl)acetic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl phenyl(phenylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl phenyl(phenylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release phenyl(phenylsulfanyl)acetic acid, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Phenyl acetate: An ester with a phenyl group, used in the production of fragrances and flavors.
Phenyl(phenylsulfanyl)acetic acid: The acid precursor of ethyl phenyl(phenylsulfanyl)acetate, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both phenyl and phenylsulfanyl groups, which impart distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 2-phenyl-2-phenylsulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-2-18-16(17)15(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGQWIQGPZLGRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.